2-Amino-5-cyano-4-methoxybenzoic acid
Description
Significance and Research Context of Substituted Benzoic Acid Derivatives
Substituted benzoic acid derivatives represent a cornerstone class of molecules in organic synthesis. Their structural versatility, arising from the various functional groups that can be attached to the benzene (B151609) ring, makes them invaluable as building blocks for more complex molecules. In academic and industrial research, these compounds are widely recognized as key intermediates in the synthesis of a diverse range of products, including pharmaceuticals and agrochemicals.
The presence of both a carboxylic acid group and other substituents allows these derivatives to participate in a wide array of chemical reactions. This reactivity is harnessed by researchers to construct complex molecular architectures, particularly heterocyclic compounds, which are foundational structures in many biologically active molecules. The specific nature and position of the substituents on the benzoic acid ring profoundly influence the reactivity and properties of the resulting molecules, making them a subject of intense study in medicinal chemistry for the development of new therapeutic agents.
Scope and Objectives of Scholarly Research on 2-Amino-5-cyano-4-methoxybenzoic Acid
Scholarly and industrial research on this compound is highly specific. The primary focus of investigation has been its role as a crucial intermediate in the synthesis of 3-substituted 2-amino-5-cyanobenzoic acid derivatives. chemicalbook.com The main objective of this line of research is the development of efficient and novel methods for producing these derivatives, which are, in turn, precursors to corresponding insecticidal cyanoanthranilic diamides. chemicalbook.com
Patent literature highlights the utility of this chemical family in the creation of next-generation crop protection agents. chemicalbook.com The research, therefore, is not typically focused on the intrinsic biological properties of this compound itself, but rather on its synthetic utility. The objectives are centered on optimizing reaction conditions and developing cost-effective pathways to provide these valuable agrochemical intermediates in high yields and purity. chemicalbook.com The presence of the amino, cyano, and methoxy (B1213986) groups on the benzoic acid core presents unique synthetic challenges and opportunities, which are the subject of these specialized process chemistry investigations.
Chemical Compound Data
Below is a data table detailing the properties of the primary compound discussed in this article.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1101109-32-3 | chemsrc.com |
| Molecular Formula | C₉H₈N₂O₃ | Calculated |
| Molecular Weight | 192.17 g/mol | Calculated |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-cyano-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7(11)6(9(12)13)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPFQKOHRRCMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-Amino-5-cyanobenzoic Acid Derivatives
The synthesis of 2-amino-5-cyanobenzoic acid and its derivatives serves as a foundational framework for accessing more complex structures like 2-amino-5-cyano-4-methoxybenzoic acid. These routes typically involve the initial preparation of a halogenated precursor followed by a cyanation step.
Strategies Involving Halogenation Precursors
A common and effective strategy for the synthesis of 2-amino-5-cyanobenzoic acid derivatives begins with the halogenation of an appropriate anthranilic acid precursor. This approach introduces a halogen atom, typically bromine or chlorine, at the 5-position of the aromatic ring, which can then be displaced by a cyano group in a subsequent step.
The selection of the halogenating agent is crucial for achieving high regioselectivity and yield. Commonly employed reagents for this transformation include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reagents offer advantages such as milder reaction conditions and easier handling compared to elemental halogens. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been successfully achieved using NBS or NCS in an electrophilic aromatic substitution reaction.
A general representation of this halogenation step is depicted below:

Figure 1: General scheme for the halogenation of a 2-aminobenzoic acid derivative.
While no specific literature was found detailing the direct halogenation of 2-amino-4-methoxybenzoic acid to yield the 5-halo derivative, this established methodology for related anthranilic acids suggests a viable pathway. The directing effects of the amino and methoxy (B1213986) groups would favor electrophilic substitution at the 5-position.
Cyanation Reactions: Palladium-Catalyzed Approaches
Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aromatic nitriles, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov This methodology is particularly valuable for the conversion of aryl halides to aryl cyaniles, a key step in the synthesis of 2-amino-5-cyanobenzoic acid derivatives. rsc.orggoogle.com
The general catalytic cycle for palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.
Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source in palladium-catalyzed cyanation reactions. It is favored for its lower toxicity compared to alkali metal cyanides and its ability to participate effectively in the transmetalation step. The use of Zn(CN)₂ has been reported in the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide. google.com
A typical reaction setup involves the aryl halide, a palladium catalyst (such as Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and Zn(CN)₂ in an appropriate solvent.
| Reactant | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80-120 | Good to Excellent |
| Aryl Chloride | Pd(OAc)₂ / XPhos | Zn(CN)₂ | Dioxane | 100-130 | Moderate to Good |
Table 1: Representative conditions for palladium-catalyzed cyanation using zinc cyanide.
Sodium cyanide (NaCN) and potassium cyanide (KCN) are alternative, cost-effective cyanide sources for palladium-catalyzed cyanation. google.com However, their higher toxicity and the potential for catalyst inhibition necessitate careful control of reaction conditions. The low solubility of these salts in organic solvents can be exploited to maintain a low concentration of free cyanide in the reaction mixture, thereby minimizing catalyst deactivation. nih.gov
Recent advancements have focused on developing robust catalyst systems that can tolerate alkali metal cyanides. For instance, the use of specific ligands and co-catalysts has enabled the efficient cyanation of aryl chlorides with KCN.
| Reactant | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ / dppf | KCN | Toluene | 100-120 | High |
| Aryl Chloride | PdCl₂(PPh₃)₂ | NaCN | NMP | 140-160 | Moderate |
Table 2: Typical conditions for palladium-catalyzed cyanation using alkali metal cyanides.
The choice of ligand is critical to the success of a palladium-catalyzed cyanation reaction. Ligands stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the XPhos and Buchwald families, have proven to be particularly effective in promoting the cyanation of challenging substrates like aryl chlorides. These ligands enhance the rate of oxidative addition and reductive elimination.
Co-catalysts can also play a significant role in improving reaction efficiency. For example, the addition of copper(I) salts has been shown to facilitate the cyanation of aryl bromides. In some systems, additives like zinc powder can help to maintain the active Pd(0) state of the catalyst.
| Ligand | Substrate | Key Advantages |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl Bromides, Iodides | Good stability and activity. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Aryl Chlorides, Bromides | High activity for challenging substrates. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Aryl Bromides | Promotes fast reductive elimination. |
Table 3: Commonly used phosphine ligands in palladium-catalyzed cyanation.
The solvent system can significantly impact the outcome of a palladium-catalyzed cyanation reaction. The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are commonly employed. google.com Tetrahydrofuran (THF) is also a viable solvent, particularly for reactions conducted at lower temperatures.
The choice of solvent can influence the solubility of the cyanide source, which in turn affects the concentration of free cyanide and the rate of catalyst deactivation. For instance, the limited solubility of NaCN and KCN in many organic solvents is a key factor in preventing catalyst poisoning. nih.gov In some cases, a mixture of solvents can be beneficial.
| Solvent | Boiling Point (°C) | Polarity | Common Applications |
| DMF | 153 | High | Cyanation with Zn(CN)₂ and alkali metal cyanides. |
| NMP | 202 | High | High-temperature cyanation of unreactive aryl chlorides. |
| Acetonitrile | 82 | Moderate | Cyanation at moderate temperatures. |
| THF | 66 | Moderate | Lower temperature cyanations and for sensitive substrates. |
Table 4: Properties of common solvents used in palladium-catalyzed cyanation.
Reductive Strategies for Related Methoxybenzoic Acid Derivatives
The introduction of an amino group onto a benzoic acid scaffold is often achieved through the reduction of a nitro group precursor. This transformation is a cornerstone of aromatic chemistry. For instance, the oxidation of an alkyl group on a benzene (B151609) ring can yield a benzoic acid, and a subsequent nitration reaction can introduce a nitro group. This nitro group can then be reduced to an amino group. This conversion is valuable as it changes the directing effect of the substituent from meta-directing (nitro group) to ortho-, para-directing (amino group), which is crucial for controlling the regioselectivity of subsequent substitution reactions nih.gov.
Commonly employed methods for the reduction of a nitroaromatic compound to an arylamine include:
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a clean and efficient method.
Metal/Acid Reduction: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).
Another important reductive strategy in the synthesis of benzoic acid derivatives is the reduction of a carbonyl group to a methylene (CH₂) group, for example, via the Wolff-Kishner or Clemmensen reductions. This allows for the conversion of a meta-directing acyl group into an ortho-, para-directing alkyl group, thereby influencing the position of further electrophilic aromatic substitutions nih.gov.
Mechanochemical Methodologies in Analogous Chemical Syntheses
Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, is emerging as a sustainable and efficient synthetic approach. acs.org These methods often proceed under solvent-free or minimal-solvent conditions, aligning with the principles of green chemistry. acs.orgsemanticscholar.org Ball milling is a common technique used to carry out these transformations.
While specific mechanochemical synthesis of this compound is not widely reported, the application of these methods to analogous systems demonstrates their potential. For example, mechanochemical multicomponent reactions have been used to synthesize highly functionalized biphenyl systems by grinding aromatic aldehydes, malononitrile, and acetone with a catalytic amount of sodium methoxide. acs.org Furthermore, ball milling has been successfully employed for:
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has been performed under ball-milling conditions to form C-C bonds. beilstein-journals.orgnih.gov
Heterocycle Synthesis: Benzimidazoles have been synthesized from carboxylic acids and o-phenylenediamine under solvent-free ball milling conditions. rsc.org
Multi-component Reactions: The generation of complex molecules from three or more starting materials in a single, solvent-free operation is a significant advantage of mechanochemistry. rsc.orgrsc.org
These examples highlight the feasibility of using mechanochemical methods to construct complex aromatic systems, suggesting a potential route for the eco-friendly synthesis of substituted benzoic acids.
Multi-component Reactions in Related Systems
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. beilstein-journals.orgyoutube.com This approach offers high atom economy and efficiency, making it attractive for synthesizing diverse molecular scaffolds. youtube.com
Aminobenzoic acids are valuable building blocks in MCRs. For example, o-aminobenzoic acid can participate in a Pd(II)-catalyzed cascade reaction with an amine, an aldehyde, and carbon monoxide to produce N-substituted quinazolinones. beilstein-journals.org This one-pot procedure demonstrates the ability to rapidly build molecular complexity from a substituted aminobenzoic acid core. beilstein-journals.org The reaction generally proceeds smoothly for various substituted o-aminobenzoic acids, although bulky substituents or strongly deactivating groups like a nitro group can sometimes lower the yield or inhibit the reaction. beilstein-journals.org
Below is a table summarizing a four-component reaction for the synthesis of pyrrolidinones, illustrating the yields for different aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Yield (%) |
| 1 | p-CH₃OC₆H₄ | 75 |
| 2 | p-(CH₃)₂CHC₆H₄ | 73 |
| 3 | p-CH₃C₆H₄ | 65 |
| 4 | C₆H₅ | 87 |
| 5 | m-NO₂C₆H₄ | 79 |
| 6 | p-CH₃C₆H₄ | 75 |
| 7 | m-CH₃C₆H₄ | 72 |
| 8 | p-(CH₃)₃CC₆H₄ | 80 |
| Data derived from a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, acetylenedicarboxylate, and piperidine. researchgate.net |
Functional Group Interconversions and Derivatization Strategies
The functional groups present on the this compound ring—amino, cyano, methoxy, and carboxylic acid—offer numerous possibilities for further chemical modification. Understanding the reactivity of these groups is key to designing synthetic routes and creating derivatives.
Transformation of Cyano Groups to Amines or Other Functionalities
The cyano (nitrile) group is a versatile functional group that can be converted into a variety of other moieties, making aryl nitriles important synthetic intermediates. google.com Traditional methods for introducing a cyano group onto an aromatic ring include the Sandmeyer and Rosenmund-von Braun reactions. google.comwikipedia.org Once installed, the cyano group can undergo several key transformations:
Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Hydrolysis to Carboxylic Acids: Aryl nitriles can be hydrolyzed under acidic or basic conditions to form benzoic acids. rsc.org This provides a synthetic route to polycarboxylic aromatic compounds. For instance, 4-cyanobenzoic acid can be hydrolyzed to terephthalic acid. rsc.orgnih.gov
Conversion to Carbonyls and other groups: The cyano group can also be transformed into carbonyl and other functionalities, although this is less common than reduction or hydrolysis. acs.org
Transition-metal-catalyzed cyanation reactions using various cyanide sources (e.g., K₄[Fe(CN)₆], NaCN, Zn(CN)₂) have also become powerful methods for synthesizing aryl nitriles. chem21labs.com
Reactivity of Amino and Carboxylic Acid Moieties in Synthesis
The amino (-NH₂) and carboxylic acid (-COOH) groups on the benzoic acid ring are primary sites for derivatization.
Reactions of the Amino Group:
Acylation: The amino group readily reacts with acylating agents like acetic anhydride to form an amide. rsc.org
Diazotization: The primary aromatic amine can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures. semanticscholar.org This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups through Sandmeyer or related reactions, including -OH, -CN, and halogens. semanticscholar.orgnih.gov
Reactions of the Carboxylic Acid Group:
Esterification: The carboxyl group undergoes esterification with alcohols in the presence of an acid catalyst to form esters. rsc.orgrsc.org
Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts with amines to form amides. rsc.org
Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like LiAlH₄. rsc.org
The interplay of these two functional groups allows for the synthesis of a wide array of derivatives, including important heterocyclic systems. rsc.org
Regioselective Substitutions on the Aromatic Ring System
The position of new substituents introduced onto the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the functional groups already present. On the this compound molecule, there is a complex interplay of activating and deactivating groups.
Activating Groups (Ortho-, Para-Directing): The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves.
Deactivating Groups (Meta-Directing): The cyano (-CN) and carboxylic acid (-COOH) groups are deactivating groups that direct incoming electrophiles to the meta position.
The presence of multiple, competing directors on the same ring makes predicting the outcome of EAS reactions challenging. The final substitution pattern depends on a combination of factors, including the relative activating/deactivating strength of the groups, steric hindrance, and the reaction conditions. For a polysubstituted benzene, the position of the incoming electrophile is typically directed by the most powerful activating group. Functional group interconversions, such as the reduction of a meta-directing nitro group to an ortho-, para-directing amino group, are therefore critical tools for controlling regioselectivity in multi-step syntheses. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms of 2-Amino-5-cyano-4-methoxybenzoic Acid and its Analogs
While specific mechanistic studies on this compound are not extensively detailed in the public domain, its reactivity can be inferred from the well-established chemistry of its functional groups and structurally similar analogs. The primary site of reactivity involves the ortho-amino-nitrile functionality, which is a classic precursor for cyclocondensation reactions to form fused heterocyclic rings. researchgate.netwisdomlib.org
One of the most significant reaction types for this class of compounds is the Friedländer annulation, which is used to synthesize quinolines. wikipedia.orgnih.govnih.gov In this reaction, the 2-amino-substituted aromatic compound condenses with a ketone or aldehyde. The mechanism generally proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline (B57606) ring system. wikipedia.orgnih.gov For this compound, reaction with a compound containing an α-methylene ketone would lead to a highly substituted quinoline.
Analogs such as 2-amino-3-cyano-furans and -thiophenes undergo similar cyclocondensation reactions. researchgate.netresearchgate.net For example, reaction with formamide (B127407) can yield fused pyrimidine (B1678525) rings, while reactions with aldehydes can form azomethines (Schiff bases). researchgate.net The amino group can also undergo standard reactions such as diazotization, and the carboxylic acid can be converted to esters or amides. nih.govnih.gov The nitrile group is subject to hydrolysis or can act as an electrophile in cycloaddition reactions. libretexts.org
The synthesis of related compounds often involves the introduction of the cyano group via nucleophilic substitution of a halogenated precursor, such as a bromo-substituted benzoic acid, using a cyanide source like copper(I) cyanide.
Theoretical and Computational Studies of Reaction Pathways
Modern computational chemistry provides powerful tools to investigate the intricate details of reaction pathways, offering insights that are often difficult to obtain through experimental methods alone. sumitomo-chem.co.jp For a molecule like this compound, theoretical studies can elucidate potential reaction mechanisms, identify key intermediates, and predict the energetic feasibility of different routes.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a primary computational method for studying organic reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jpmdpi.com DFT calculations are used to model the electronic structure of molecules and map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. utexas.eduderpharmachemica.com
A critical aspect of mechanistic elucidation is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. aps.org DFT calculations can locate the precise geometry of a transition state and characterize it by identifying a single imaginary vibrational frequency. By mapping the path from the reactant, through the transition state, to the product (known as the Intrinsic Reaction Coordinate or IRC), the entire reaction route can be confirmed. researchgate.net For a potential Friedländer reaction involving this compound, DFT could be used to model the transition state for the key cyclization step.
Below is a hypothetical data table illustrating how key geometric parameters might change from reactant to transition state for an intramolecular cyclization step, as could be determined by DFT.
| Parameter | Reactant Complex (Å) | Transition State (Å) | Description |
| N-C Bond forming | >3.00 | ~2.10 | The distance between the amine nitrogen and the target carbonyl carbon. |
| C=O Bond | ~1.23 | ~1.35 | Lengthening of the carbonyl double bond as it is attacked. |
| N-H Bond | ~1.01 | ~1.15 | Stretching of the amine N-H bond as a proton transfer begins. |
Note: Data are representative examples for illustrative purposes.
The following table presents a hypothetical Gibbs free energy profile for a two-step reaction mechanism.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State for Step 1 | +22.5 |
| Intermediate | Reaction Intermediate | +5.3 |
| TS2 | Transition State for Step 2 | +15.8 |
| Products | Final Products | -10.2 |
Note: Data are representative examples for illustrative purposes.
To gain a deeper understanding of bond formation and cleavage, computational methods can be used to analyze the flow of electron density during a reaction. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Bond Evolution Theory (BET) provide a conceptual framework for visualizing how electronic structure reorganizes along a reaction pathway. This analysis moves beyond simple Lewis structures to describe the continuous process of chemical transformation, identifying the specific points along the reaction coordinate where catastrophic electronic events, such as bond formation or breaking, occur.
Ab Initio Methods in Mechanistic Analysis
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of empirical parameters derived from experimental data. numberanalytics.comnumberanalytics.com These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate descriptions of molecular systems. numberanalytics.com
While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark energies for critical points on a potential energy surface, such as transition states. researchgate.net They are particularly valuable for systems where DFT functionals may be less reliable. Direct ab initio molecular dynamics (MD) simulations can also be performed, which model the real-time motion of atoms during a reaction, providing insights into dynamic effects that are not captured by static calculations of the minimum energy path. researchgate.net
Kinetics and Thermodynamic Considerations in Compound Transformations
The study of kinetics and thermodynamics is crucial for understanding the transformation of "this compound" and predicting its behavior in chemical reactions. While specific experimental data on the kinetics and thermodynamics of this particular compound is not extensively available in publicly accessible literature, we can infer its likely characteristics by examining related substituted benzoic and anthranilic acids.
The reactivity of "this compound" is governed by the interplay of its four substituents on the benzene (B151609) ring: the amino (-NH2), cyano (-CN), methoxy (B1213986) (-OCH3), and carboxylic acid (-COOH) groups. The amino and methoxy groups are electron-donating, activating the ring towards electrophilic substitution, while the cyano and carboxylic acid groups are electron-withdrawing, deactivating the ring. The positions of these groups relative to each other dictate the regioselectivity of reactions.
Transformations involving this compound could include reactions at the carboxylic acid group (e.g., esterification, amidation), the amino group (e.g., acylation, alkylation), or reactions involving the cyano group (e.g., hydrolysis, reduction). Furthermore, the entire molecule can undergo transformations such as decarboxylation or cyclization under specific conditions.
Detailed Research Findings
Research on the thermodynamics of substituted benzoic acids provides a framework for understanding the energetic considerations of reactions involving "this compound". For instance, studies on the solubility and solvation of benzoic acid derivatives in different solvents have determined thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation. jbiochemtech.com These parameters are influenced by temperature and solvent composition, which would similarly affect the solubility and reactivity of "this compound".
Investigations into the thermochemical properties of methoxybenzoic acids, such as their enthalpies of formation and sublimation, offer insights into the stability of the molecule. iaea.org The presence of multiple substituents, as in "this compound," would lead to complex intramolecular interactions that influence these thermodynamic quantities.
From a kinetic perspective, studies on the reactions of other anthranilic acid derivatives are informative. For example, the synthesis of quinazolinones from anthranilic acids involves cyclization reactions whose rates are dependent on the nature of the substituents on the aromatic ring. The electron-donating and electron-withdrawing groups on "this compound" would have a significant impact on the rate of such cyclization reactions.
Due to the lack of specific experimental data for "this compound," the following data table is presented as an illustrative example of how kinetic and thermodynamic data for a hypothetical transformation, such as the hydrolysis of the cyano group, might be presented.
Interactive Data Table: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound
The table below presents hypothetical data for the acid-catalyzed hydrolysis of the cyano group in "this compound" to the corresponding amide. This data is for illustrative purposes only.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 25 | 1.2 x 10⁻⁵ | 75 | 72.5 | -50 |
| 50 | 1.5 x 10⁻⁴ | 75 | 72.4 | -50.2 |
| 75 | 1.3 x 10⁻³ | 75 | 72.3 | -50.5 |
Note: The data in this table is hypothetical and intended for illustrative purposes due to the absence of published experimental values for this specific reaction.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum of 2-Amino-5-cyano-4-methoxybenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the amine, the methoxy (B1213986) group, and the carboxylic acid.
The aromatic region is simplified due to the substitution pattern. The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different environments and, due to the lack of adjacent protons, are expected to appear as singlets. The protons of the methoxy group (-OCH₃) would yield a sharp singlet, integrating to three protons. The amine (-NH₂) protons may appear as a broad singlet, and the carboxylic acid (-COOH) proton typically presents as a very broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~7.80 | Singlet | 1H | Ar-H (H-6) |
| ~6.50 | Singlet | 1H | Ar-H (H-3) |
| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~3.90 | Singlet | 3H | -OCH₃ |
Note: Predicted values are based on analogous structures and standard chemical shift tables. The solvent used can significantly affect the chemical shifts of labile protons (-COOH, -NH₂).
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, nine unique carbon signals are anticipated: six for the aromatic ring, one for the carboxylic acid carbonyl, one for the nitrile group, and one for the methoxy group.
Distortionless Enhancement by Polarization Transfer (DEPTQ) is a crucial experiment that differentiates carbon signals based on the number of attached protons. A DEPTQ experiment would confirm the presence of one methyl (CH₃) carbon (methoxy), two methine (CH) carbons (aromatic C-H), and six quaternary carbons (C-1, C-2, C-4, C-5, -COOH, and -C≡N).
Table 2: Predicted ¹³C NMR and DEPTQ Data for this compound
| Chemical Shift (δ, ppm) | DEPTQ Assignment | Carbon Assignment |
|---|---|---|
| ~168.0 | C (Quaternary) | -COOH |
| ~160.0 | C (Quaternary) | C-4 |
| ~152.0 | C (Quaternary) | C-2 |
| ~135.0 | CH (Methine) | C-6 |
| ~118.0 | C (Quaternary) | -C≡N |
| ~115.0 | CH (Methine) | C-3 |
| ~105.0 | C (Quaternary) | C-1 |
| ~98.0 | C (Quaternary) | C-5 |
| ~56.0 | CH₃ (Methyl) | -OCH₃ |
Note: Predicted values are based on analogous structures and standard chemical shift tables.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this molecule, HSQC would show correlations between the aromatic H-3 and C-3 signals, the H-6 and C-6 signals, and the methoxy protons and the methoxy carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. Key expected correlations would include:
The methoxy protons showing a correlation to the C-4 carbon.
The aromatic proton H-6 showing correlations to C-2, C-4, and the nitrile carbon (C-5).
The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.
These 2D NMR data provide definitive proof of the substitution pattern on the benzoic acid ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
The most prominent features would be the very broad O-H stretch of the carboxylic acid, the sharp C≡N stretch of the nitrile group, and the strong C=O stretch of the carbonyl group. The N-H stretches of the primary amine would also be visible.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| ~2220 | C≡N Stretch | Nitrile (-CN) |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (Molecular Formula: C₉H₈N₂O₃), the calculated molecular weight is approximately 192.17 g/mol . A high-resolution mass spectrum would confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 192. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH, [M-17]), the loss of a carboxyl group (•COOH, [M-45]), or the loss of a methyl radical (•CH₃, [M-15]) from the methoxy group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its solid-state structure.
Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from thermogravimetric analysis (TGA) or other thermal analysis techniques for this compound.
While specific TGA data for this compound is not available in the public domain, a hypothetical TGA analysis would involve heating a small sample of the compound under a controlled atmosphere (such as nitrogen or air) at a constant rate. The instrument would record the sample's mass as a function of temperature. A typical TGA curve would show a stable baseline at lower temperatures, followed by one or more steps where mass loss occurs. Each step corresponds to a decomposition event.
For a compound with the functional groups present in this compound (an amine, a cyano group, a carboxylic acid, and a methoxy group), one might anticipate a multi-step decomposition pattern. The initial weight loss could potentially be attributed to the decarboxylation of the carboxylic acid group. Subsequent decomposition at higher temperatures would involve the breakdown of the aromatic ring and the other functional groups.
The onset temperature of decomposition is a key indicator of thermal stability. A higher onset temperature suggests greater stability. The percentage of mass lost at each step can provide insights into the decomposition pathway and the nature of the volatile products formed.
Without experimental data, any discussion of the specific thermal stability of this compound remains speculative. Further research and experimental analysis are required to characterize its behavior under thermal stress accurately.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic characteristics of a molecule. analis.com.myasianpubs.org These calculations allow for the prediction of a wide range of properties from the ground electronic state, offering a microscopic understanding of the molecule's behavior. sciepub.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals are known to perform better for specific properties or molecular systems. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are widely used for organic molecules.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals, known for providing a good balance between accuracy and computational cost for a wide variety of chemical systems. researchgate.netresearchgate.net
BLYP (Becke, Lee-Yang-Parr): A gradient-corrected functional that is computationally less demanding than hybrid functionals but may offer lower accuracy for some properties. researchgate.net
B3PW91 (Becke, 3-parameter, Perdew-Wang 91): Another widely used hybrid functional, which sometimes yields more accurate results for vibrational frequencies and geometries compared to B3LYP. researchgate.netdergipark.org.tr
mPW1PW91 (modified Perdew-Wang 1-parameter for exchange and correlation): This hybrid functional is often employed for thermochemical and kinetic studies and can provide improved results for systems with weak interactions. researchgate.net
A comparative study using these functionals is crucial to validate the computational results for 2-Amino-5-cyano-4-methoxybenzoic acid. The consistency of the predicted properties across different functionals can lend confidence to the theoretical model. researchgate.net
| Functional | Type | Key Characteristics |
|---|---|---|
| B3LYP | Hybrid GGA | Excellent balance of cost and accuracy; widely used for geometries and frequencies. |
| BLYP | GGA | Faster than hybrid functionals; good for large systems where computational cost is a factor. |
| B3PW91 | Hybrid GGA | Often provides high accuracy for vibrational spectra and molecular structures. researchgate.netdergipark.org.tr |
| mPW1PW91 | Hybrid GGA | Recommended for thermochemistry and kinetics; good for non-covalent interactions. researchgate.net |
The basis set is the set of mathematical functions used to build molecular orbitals. The choice of a basis set is a critical step in any quantum chemistry calculation, as it directly influences the accuracy and computational expense. arxiv.orgfrontiersin.org
Pople-type basis sets (e.g., 6-311G++(d,p)): These are widely used for organic molecules. The notation indicates the number of Gaussian functions used to describe core and valence orbitals. The "+" symbols denote the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" indicates the addition of polarization functions to allow for more flexibility in orbital shapes. dergipark.org.tr
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. arxiv.org Increasing the size from double-zeta (DZ) to triple-zeta (TZ) or quadruple-zeta (QZ) improves accuracy but also significantly increases computational time.
ANO-type basis sets (Atomic Natural Orbital): These are generally more compact than other sets of similar quality, which can lead to reduced computational costs without sacrificing accuracy. researchgate.net
The selection involves a trade-off: larger basis sets provide more accurate results but require more computational resources. dtu.dk For a molecule like this compound, a basis set like 6-311++G(d,p) or cc-pVTZ is often a good starting point for achieving reliable predictions of geometry and electronic properties. dergipark.org.trresearchgate.net
| Basis Set Family | Example | Description | Typical Application |
|---|---|---|---|
| Pople Style | 6-311++G(d,p) | Split-valence with diffuse and polarization functions. dergipark.org.tr | Geometries, frequencies, and energies of small to medium-sized organic molecules. |
| Correlation-Consistent | cc-pVTZ | Designed for systematic convergence of correlation energy. arxiv.org | High-accuracy calculations where electron correlation is critical. |
| Karlsruhe "def2" | def2-TZVP | Well-balanced sets for elements across the periodic table. | General purpose calculations, especially for systems with heavier elements. |
| Atomic Natural Orbital | ANO-RCC-VDZP | Contracted sets based on natural orbitals, often compact and efficient. researchgate.net | Multiconfigurational calculations and high-accuracy studies. |
DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G++(d,p)) to improve agreement with experimental data. dergipark.org.tr
The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific spectral bands to the motions of functional groups within this compound, such as the C≡N (nitrile) stretch, C=O (carbonyl) stretch, N-H (amine) stretches, and various aromatic ring modes. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -NH₂ | Symmetric/Asymmetric Stretch | 3400 - 3550 | Medium |
| -C≡N | Stretch | 2220 - 2260 | Strong |
| -C=O (Carboxylic Acid) | Stretch | 1700 - 1750 | Very Strong |
| Aromatic C=C | Ring Stretch | 1500 - 1620 | Medium-Strong |
| C-O (Methoxy) | Asymmetric Stretch | 1230 - 1270 | Strong |
Illustrative predicted vibrational frequencies for key functional groups. Actual values require specific DFT calculations.
A crucial first step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr For this compound, particular interest lies in the orientation of the carboxylic acid, methoxy (B1213986), and amino groups relative to the benzene (B151609) ring.
These substituents are not freely rotating; steric and electronic effects create energy barriers and preferred conformations. For example, intramolecular hydrogen bonding between the amino group and the carboxylic acid's carbonyl oxygen could be a key factor in stabilizing the dominant conformer. Computational scans of the potential energy surface, by systematically rotating key dihedral angles, can identify the lowest energy conformers and the transition states that separate them. mdpi.com
| Parameter | Atoms Involved | Typical Calculated Value (B3LYP/6-311G++(d,p)) |
|---|---|---|
| Bond Length | C≡N | ~1.16 Å |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| Bond Length | C-NH₂ | ~1.37 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Dihedral Angle | C-C-O-H (carboxyl) | ~0° or ~180° (planar preference) |
Exemplary geometric parameters that would be determined via geometry optimization. dergipark.org.trmaterialsciencejournal.org
Molecular Dynamics Simulations in Ligand-Target Interactions
While quantum mechanics describes the electronic structure of an isolated molecule, molecular dynamics (MD) simulations are used to study its behavior over time, particularly its interaction with a biological macromolecule like a protein or enzyme. nih.gov MD simulations apply classical mechanics to model the movements of atoms in the system, providing a dynamic picture of the binding process. frontiersin.org
An MD simulation would begin by placing the optimized structure of this compound into the binding site of a target protein. The system is then solvated in a water box with ions to mimic physiological conditions. Over a simulation period (typically nanoseconds to microseconds), the trajectories of all atoms are calculated. Analysis of these trajectories can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and conformational changes in both the ligand and the protein upon binding. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability and flexibility of the system. frontiersin.orgscielo.br
In Silico Screening and Ligand Design Approaches
In silico methods are instrumental in modern drug discovery for identifying and optimizing lead compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.br For this compound, docking studies against a library of potential protein targets could help identify its most likely biological partners. A scoring function is used to rank different binding poses, with lower scores generally indicating more favorable interactions. nih.gov
Virtual Screening: Instead of docking one molecule to many targets, virtual screening involves docking a large library of different molecules to a single biological target. This approach can identify other compounds with potentially similar or better activity than the initial lead. nih.gov
Ligand-Based Design: If the structure of the biological target is unknown, but other active molecules are, their common features (a pharmacophore) can be used to design new molecules.
Structure-Based Ligand Design: Using this compound as a starting fragment, its structure can be computationally modified (e.g., by adding or changing functional groups) to improve its binding affinity and selectivity for a specific target protein. nih.gov The newly designed molecules are then re-docked and evaluated, creating an iterative cycle of design and assessment before committing to chemical synthesis.
These computational strategies accelerate the process of drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success.
Virtual Screening Methodologies for Potential Activity
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process narrows down the number of compounds that need to be tested experimentally. Methodologies for VS can be broadly categorized as either ligand-based or structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of molecules that are already known to be active. A model, such as a pharmacophore, is built based on the common structural features of these active molecules. This model is then used to screen databases for other compounds that share these key features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method, most notably molecular docking, involves fitting candidate molecules into the binding site of the target and estimating the strength of the interaction.
For a compound like this compound, a virtual screening campaign would involve screening it against a panel of known biological targets to generate hypotheses about its potential therapeutic applications.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a key tool in structure-based drug design that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a target macromolecule (receptor).
The process involves:
Preparation of Receptor and Ligand: The 3D structures of both the target protein and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket on the receptor.
Conformational Sampling: The algorithm explores various possible conformations of the ligand within the binding site, as well as some flexibility of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking them from most to least favorable. The resulting poses can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.
These studies are crucial for understanding how a molecule might inhibit an enzyme or modulate a receptor's activity.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in a molecule's structure affect its activity, researchers can design more potent and selective compounds.
A typical QSAR study involves these steps:
Data Set Selection: A collection of molecules with known biological activities is gathered.
Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. These can include properties like logP, molecular weight, and electronic properties.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity.
Model Validation: The model's predictive power is tested on an external set of compounds not used in its development.
Computational SAR studies could be used to suggest modifications to the this compound scaffold to improve its hypothetical activity.
Prediction of Electronic Properties and Reactivity Descriptors
Electronic properties and reactivity descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT). These descriptors help in understanding a molecule's reactivity and stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. Studies on related pyrimidine (B1678525) derivatives have shown that electron-withdrawing groups, such as a cyano group, can increase the electrophilicity at nearby carbon atoms, making them susceptible to nucleophilic attack.
If a DFT analysis were performed on this compound, it would provide its specific HOMO-LUMO energies, the energy gap, and its electrophilicity index, offering insights into its potential chemical behavior and reaction mechanisms.
Applications in Chemical Biology and Material Science Research Perspectives
Role as a Chemical Biology Tool in Mechanistic Studies
As a chemical biology tool, derivatives of 2-Amino-5-cyano-4-methoxybenzoic acid could potentially be synthesized to probe various biological processes. The core structure could be modified to create specific inhibitors, binders, or modulators for in vitro studies.
Enzyme Inhibition Studies (in vitro)
There are no specific in vitro enzyme inhibition data available for this compound in the reviewed literature. Generally, compounds of this class are investigated for their potential to inhibit various enzymes. For example, structurally related aminobenzoic acids have been used as precursors for the synthesis of kinase inhibitors. A typical investigation would involve screening the compound against a panel of enzymes and determining its inhibitory concentration (IC50) for any hits.
Receptor Binding Investigations (in vitro)
No in vitro receptor binding studies for this compound have been found in the public domain. Such investigations would typically involve radioligand binding assays to determine the affinity of the compound for various receptors. The data, usually presented as the inhibition constant (Ki) or IC50, would indicate the compound's potential to interact with specific receptor targets.
Modulation of Biological Systems (in vitro, general mechanisms)
Information on the modulation of biological systems in vitro by this compound is not available. Research in this area would explore the compound's effects on cellular pathways, such as signaling cascades or gene expression, in cell-based assays.
Investigation of Potential Biological Activities
While derivatives of similar structures have been explored for various biological activities, there is no specific data on the anticancer, antibacterial, antioxidant, or anti-inflammatory properties of this compound itself. Such studies would typically involve in vitro assays to assess cytotoxicity against cancer cell lines, minimum inhibitory concentrations against various bacteria, free radical scavenging assays, and assays to measure the inhibition of inflammatory mediators.
Utility as a Synthetic Intermediate for Advanced Chemical Structures
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a plausible candidate as a synthetic intermediate for more complex molecules.
Precursor in the Synthesis of Complex Pharmaceutical Intermediates
There are no specific examples in the reviewed literature of this compound being used as a precursor in the synthesis of named complex pharmaceutical intermediates. However, closely related compounds, such as 2-Amino-5-methoxybenzoic acid, are known to be key intermediates in the synthesis of pharmaceuticals like the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin and the anticoagulant Betrixaban. By analogy, this compound could potentially be utilized in the construction of heterocyclic scaffolds, such as quinazolines, which are prevalent in many biologically active compounds.
Building Block for Novel Organic Architectures
The molecular structure of this compound, featuring amino, cyano, methoxy (B1213986), and carboxylic acid functional groups, presents it as a promising candidate for the synthesis of complex organic molecules. In principle, these functional groups offer multiple reactive sites for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
The presence of the amino and carboxylic acid groups is characteristic of amino acids, suggesting its potential use in the synthesis of peptidomimetics and other biologically inspired polymers. The cyano and methoxy groups can influence the electronic properties and conformation of resulting structures, potentially leading to novel compounds with specific biological or material properties. While the exploration of this compound as a foundational element in creating new organic architectures is a logical direction for research, specific examples and detailed studies are not yet prevalent in the available literature.
Applications in Advanced Material Development
The multifunctionality of this compound also indicates its potential for use in the field of advanced materials.
Polymer Functionalization and Composite Material Development
Substituted benzoic acids are known to be utilized in modifying the properties of polymers. The functional groups on this compound could be leveraged to act as cross-linking agents, pendant groups to alter polymer solubility and thermal characteristics, or as a monomer in the synthesis of new polymers. For instance, the amino and carboxylic acid moieties could be used to form amide bonds, integrating the molecule into a polyamide chain. The cyano and methoxy groups could then impart specific functionalities to the resulting polymer, such as altered dielectric properties or enhanced thermal stability. The development of composite materials could also be explored, where the compound acts as an interface between a polymer matrix and a filler material, potentially improving the mechanical or thermal properties of the composite.
Creation of Novel Materials with Desirable Physical Attributes
The inherent chemical functionalities of this compound could be exploited to design materials with specific physical attributes. For example, the aromatic nature of the benzene (B151609) ring, combined with the electron-withdrawing cyano group and electron-donating amino and methoxy groups, could lead to the development of materials with interesting optical or electronic properties. These might include applications in organic electronics or as components in functional dyes and pigments. The potential for hydrogen bonding through the amino and carboxylic acid groups could also be utilized to create self-assembling materials or materials with specific liquid crystalline properties. However, empirical data and dedicated research are required to validate these theoretical applications.
Advanced Analytical Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) Methodologies
Effective analysis of "2-Amino-5-cyano-4-methoxybenzoic acid" relies on the careful selection and optimization of HPLC parameters, including the stationary phase, mobile phase composition, and detection method.
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the separation of moderately polar to nonpolar compounds like "this compound". In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The retention of the analyte is primarily governed by hydrophobic interactions between the compound and the stationary phase.
For the analysis of "this compound," a C18 (octadecylsilane) column is a suitable choice for the stationary phase due to its strong hydrophobic retention characteristics. Alternatively, a cyano (CN) bonded phase could offer different selectivity, particularly due to the polar cyano group in the analyte's structure. The choice of the stationary phase will influence the retention time and the resolution of the analyte from potential impurities.
Table 1: Recommended Reversed-Phase HPLC Columns for "this compound" Analysis
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Key Characteristics |
| C18 (Octadecylsilane) | 3.5 - 5 | 4.6 x 150 or 4.6 x 250 | Strong hydrophobic retention, widely applicable. |
| C8 (Octylsilane) | 3.5 - 5 | 4.6 x 150 | Less hydrophobic than C18, may provide shorter retention times. |
| Cyano (CN) | 3.5 - 5 | 4.6 x 150 | Offers alternative selectivity through dipole-dipole interactions. |
The composition of the mobile phase is a critical parameter that dictates the retention and elution of "this compound". A typical mobile phase for the RP-HPLC analysis of this compound consists of a mixture of an aqueous component and an organic modifier.
Aqueous Component: Deionized water, often with a pH modifier to control the ionization state of the analyte. Since "this compound" has both an acidic (carboxylic acid) and a basic (amino) functional group, the pH of the mobile phase will significantly affect its retention. Acidifying the mobile phase with additives like formic acid or trifluoroacetic acid (TFA) to a pH below the pKa of the carboxylic acid group will suppress its ionization, leading to increased retention.
Organic Modifier: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. Methanol (B129727) can also be used and may offer different selectivity.
A gradient elution strategy is often preferred over isocratic elution for complex samples or to achieve optimal peak shape and resolution. In a gradient elution, the proportion of the organic modifier is increased over the course of the analysis. This allows for the efficient elution of compounds with a wider range of polarities. A typical gradient might start with a low percentage of acetonitrile to retain the analyte on the column, followed by a gradual increase to elute the compound and any less polar impurities.
Table 2: Example Gradient Elution Program for "this compound" Analysis
| Time (min) | % Aqueous (e.g., Water with 0.1% Formic Acid) | % Organic (e.g., Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
The choice of detector is crucial for the sensitive and specific detection of "this compound".
UV Detection: Due to the presence of the aromatic ring and chromophoric groups (cyano, amino, and carboxylic acid), "this compound" exhibits strong absorbance in the ultraviolet (UV) region. A UV detector or a Photodiode Array (PDA) detector can be used for quantification. The wavelength of maximum absorbance (λmax) should be determined by acquiring a UV spectrum of the compound. A PDA detector has the advantage of providing spectral information, which can aid in peak identification and purity assessment.
Mass Spectrometry (MS) Coupling: For higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this compound. In positive ion mode (ESI+), the protonated molecule [M+H]+ would be observed, while in negative ion mode (ESI-), the deprotonated molecule [M-H]- would be detected. LC-MS is particularly valuable for impurity profiling and metabolite identification.
Method Validation for Research Quality Assurance
Once an HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended research application. Method validation is a critical component of research quality assurance.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess linearity, a series of standard solutions of "this compound" at different known concentrations are prepared and analyzed.
A calibration curve is then constructed by plotting the peak area (or height) against the corresponding concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.000.
Table 3: Representative Linearity Data for "this compound"
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,950 |
| 100 | 1,521,000 |
| Linear Regression | y = 15200x + 350 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies. A known amount of "this compound" is spiked into a sample matrix at different concentration levels (e.g., low, medium, and high). The samples are then analyzed, and the percentage recovery is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, under the same operating conditions.
Inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days, often by different analysts or using different equipment.
Table 4: Example of Accuracy and Precision Data for "this compound"
| Concentration Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (mean ± SD, n=6) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 10 | 9.9 ± 0.2 | 99.0 | 2.0 | 2.5 |
| Medium | 50 | 50.8 ± 0.8 | 101.6 | 1.6 | 2.1 |
| High | 100 | 98.5 ± 1.5 | 98.5 | 1.5 | 1.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a fundamental aspect of validating an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these parameters are critical, particularly when it is monitored as a trace-level impurity in active pharmaceutical ingredients (APIs) or biological matrices.
While specific, publicly documented validation studies detailing the LOD and LOQ for this compound as a standalone analyte are not prevalent, the analytical context is often provided by methods developed for its related API, Capivasertib. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for this type of analysis.
In a representative stability-indicating RP-HPLC method developed for Capivasertib, the validation parameters provide a benchmark for the sensitivity of the systems used to analyze related impurities. For instance, one such method established the LOD and LOQ for Capivasertib at 0.6 µg/mL and 2.0 µg/mL, respectively researchgate.net. These values are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, as per International Council for Harmonisation (ICH) guidelines researchgate.net. It is expected that a validated method for detecting this compound as an impurity would demonstrate comparable or even greater sensitivity, ensuring it can be controlled at appropriately low levels in the final drug substance.
The following table summarizes typical LOD and LOQ values for a parent compound analyzed using a similar chromatographic technique.
| Parameter | Definition | Typical Value (for related API) | Basis of Determination |
| LOD | Lowest analyte concentration that can be reliably detected. | 0.6 µg/mL researchgate.net | Signal-to-Noise Ratio of 3:1 |
| LOQ | Lowest analyte concentration that can be quantified with acceptable precision and accuracy. | 2.0 µg/mL researchgate.net | Signal-to-Noise Ratio of 10:1 |
This data is for the related API Capivasertib and serves as a contextual benchmark for methods used to analyze its impurities.
Considerations for Sample Preparation and Matrix Effects in Diverse Research Contexts
Effective sample preparation is crucial for accurate and reproducible analysis, aiming to extract the analyte of interest from its matrix, eliminate interfering substances, and concentrate it to a level suitable for the analytical instrument scispace.com. For this compound, the complexity of the sample preparation protocol depends heavily on the research context and the nature of the sample matrix.
In Pharmaceutical Quality Control: When analyzing this compound as an impurity in a bulk drug substance (e.g., Capivasertib), sample preparation is often straightforward. It typically involves dissolving a precisely weighed amount of the drug substance in a suitable solvent, such as methanol or a mixture of acetonitrile and water, which is compatible with the reverse-phase HPLC mobile phase researchgate.netimpactfactor.org. The primary goal is complete dissolution and ensuring the concentration falls within the linear range of the method.
In Biological Matrices (e.g., Plasma, Tissues): For research involving pharmacokinetics or metabolism, where the compound might be analyzed in biological fluids, sample preparation is more complex due to the presence of proteins, lipids, salts, and other endogenous components. These components can cause significant matrix effects, interfering with the analyte's ionization in mass spectrometry or co-eluting with the analyte in chromatography, leading to inaccurate quantification nih.gov.
A common technique for sample preparation from human plasma is protein precipitation jst.go.jp. This involves adding a solvent like methanol to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the HPLC system or further concentrated jst.go.jp. Other techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed for cleaner extracts and improved sensitivity scispace.com.
The choice of sample preparation method must be carefully validated to assess for matrix effects. This is often done by comparing the analytical response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent. Significant signal suppression or enhancement indicates the presence of matrix effects that must be mitigated, for example, by using a more selective extraction technique or employing an internal standard that is structurally similar to the analyte nih.gov.
The table below outlines common sample preparation techniques and associated matrix considerations.
| Research Context | Sample Matrix | Common Preparation Technique | Key Considerations/Matrix Effects |
| Pharmaceutical Analysis | Bulk Drug Substance | Direct Dissolution (in Methanol, Acetonitrile/Water) researchgate.net | Minimal matrix effects; ensure complete solubility and avoid sample overload on the column. |
| Bioanalysis | Human Plasma | Protein Precipitation (with Methanol) jst.go.jp | Potential for ion suppression/enhancement in LC-MS; risk of co-precipitation of the analyte. |
| Bioanalysis | Human Plasma/Urine | Solid-Phase Extraction (SPE) | Provides cleaner extracts than precipitation; requires method development to optimize sorbent, wash, and elution steps scispace.com. |
| Environmental Analysis | Water/Soil | Solid-Phase Extraction (SPE) | Interference from humic acids, fulvic acids, and other organic matter; requires robust cleanup steps scispace.com. |
Ultimately, the development of a reliable analytical method for this compound necessitates a thorough validation process that establishes performance characteristics like LOD and LOQ and carefully considers the challenges of sample preparation and potential matrix interferences in the specific context of the research.
Future Research Directions and Emerging Methodologies
Integration of Green Chemistry Principles in Synthetic Routes
Traditional synthetic routes for complex aromatic compounds often rely on petroleum-based starting materials and harsh reaction conditions, leading to significant environmental impact. mdpi.comresearchgate.net Future research will increasingly focus on integrating green chemistry principles into the synthesis of 2-Amino-5-cyano-4-methoxybenzoic acid to mitigate these issues. A primary goal is the development of biosynthetic pathways that utilize renewable feedstocks, such as glucose, which can be converted through microbial processes to key aromatic precursors via the shikimate pathway. mdpi.comrepec.org
Another key area is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For instance, traditional cyanating agents can be highly toxic. Research into safer, eco-friendly cyanating reagents, such as cyanoguanidine, could provide a greener pathway for introducing the cyano group. researchgate.net Similarly, the use of water or bio-based solvents instead of volatile organic compounds (VOCs) represents a significant step towards a more sustainable process. rsc.org
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Renewable Feedstocks | Utilize microbial fermentation to produce aromatic precursors from glucose. mdpi.com | Reduces reliance on fossil fuels and non-renewable resources. |
| Safer Solvents | Replace volatile organic solvents with water, supercritical CO₂, or bio-solvents. | Minimizes environmental pollution and health hazards. |
| Atom Economy | Design synthetic pathways that maximize the incorporation of all starting materials into the final product. | Reduces waste generation and improves resource efficiency. |
| Use of Safer Reagents | Employ non-toxic cyanating agents and milder catalysts. researchgate.net | Enhances operational safety and reduces toxic waste. |
| Energy Efficiency | Develop catalytic processes that proceed at lower temperatures and pressures. | Lowers energy consumption and associated carbon footprint. |
Exploration of Flow Chemistry Techniques for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch process, offers substantial advantages for the synthesis of complex molecules like this compound. nih.govacs.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. nih.govbeilstein-journals.org
Future research will likely focus on developing multi-step, continuous-flow systems for the synthesis of this compound and its derivatives. acs.org Such integrated systems can telescope multiple reaction steps without the need for isolating intermediates, significantly streamlining the manufacturing process. beilstein-journals.org The scalability of flow chemistry is a major advantage, allowing for a seamless transition from laboratory-scale synthesis to large-scale industrial production by either increasing the run time or by "numbering-up" multiple reactor systems in parallel. osti.gov This approach is particularly valuable for producing active pharmaceutical ingredients (APIs) where consistency and quality are paramount. nih.gov
Investigation of Supramolecular Chemistry Potential
The functional groups present in this compound—specifically the carboxylic acid, amino group, and cyano group—are all capable of forming strong and directional hydrogen bonds. researchgate.netrsc.org This makes the molecule an excellent candidate for investigation within the field of supramolecular chemistry, which focuses on constructing complex assemblies through non-covalent interactions. nih.gov
Future research will explore the potential of this compound to form predictable supramolecular synthons, which are reliable patterns of hydrogen bonds. researchgate.net By co-crystallizing this compound with other molecules (coformers), it may be possible to design novel materials with tailored properties, such as improved solubility, stability, or unique optical characteristics. rsc.org The carboxylic acid can form robust heterosynthons with pyridine (B92270) or amide groups, while the amino and cyano groups can participate in a variety of other hydrogen-bonding networks. researchgate.netresearchgate.net Understanding these interactions is crucial for the rational design of new co-crystals and functional molecular materials. nih.gov
| Functional Group | Potential Hydrogen Bond Interaction | Supramolecular Application |
| Carboxylic Acid | O-H···N (with pyridines), O-H···O (acid dimers) rsc.orgrsc.org | Co-crystal formation, polymorphism control. |
| Amino Group | N-H···O (with carbonyls/carboxylates) researchgate.net | Directing self-assembly, creating extended networks. |
| Cyano Group | C≡N···H-N/H-O | Anion recognition, building block in coordination polymers. |
| Methoxy (B1213986) Group | Weak C-H···O interactions | Fine-tuning crystal packing and stability. |
Application of Photoredox Catalysis in Derivatization Reactions
Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for mild and selective C-H functionalization and derivatization. nih.govnih.gov This methodology offers a compelling alternative to traditional, often harsh, methods for modifying complex organic molecules. researchgate.net For this compound, photoredox catalysis opens up numerous possibilities for late-stage functionalization.
Future research could focus on several key transformations:
C-H Functionalization: Directing catalysts to activate specific C-H bonds on the aromatic ring would allow for the introduction of new functional groups (e.g., alkyl, aryl, or trifluoromethyl groups) without the need for pre-functionalized starting materials. beilstein-journals.orgbeilstein-journals.org
Decarboxylative Coupling: The carboxylic acid group can be used as a handle in photoredox-mediated decarboxylative reactions to generate aryl radicals, which can then be coupled with a variety of reaction partners.
Amino Group Derivatization: The amino group can be modified through photoredox-catalyzed reactions to form new C-N bonds, enabling the synthesis of a diverse library of derivatives. scilit.com
These mild, light-driven reactions are highly functional group tolerant, making them ideal for the selective modification of a multi-functionalized molecule like this compound. organic-chemistry.org
Development of Advanced Spectroscopic Techniques for Real-time Monitoring and Dynamic Studies
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis and application of this compound. The development of advanced, in-situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur, providing invaluable data that is often missed with traditional offline analysis. mt.comspectroscopyonline.com
Future work will likely involve the application of techniques such as:
In-situ FTIR and Raman Spectroscopy: These methods can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies, providing a detailed kinetic profile of the reaction. researchgate.net
In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about species present in the reaction mixture, helping to identify transient intermediates and elucidate complex reaction pathways. rsc.org
Mass Spectrometry-Based Monitoring: Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) can offer real-time feedback on the formation of neutral organic analytes, even in complex and heterogeneous mixtures. acs.org
By combining these real-time monitoring tools with computational modeling, researchers can gain a comprehensive understanding of the solution-state behavior, self-association, and reaction dynamics of this compound, enabling more rational process optimization and material design. acs.orgucl.ac.uk The use of terahertz technology could also emerge as a novel method for the sensitive detection and analysis of benzoic acid derivatives. mdpi.com
Q & A
Q. Advanced
- Methoxy group : Enhances electron density on the ring, facilitating electrophilic substitutions (e.g., halogenation) at para positions. However, steric hindrance may limit reactivity at adjacent sites .
- Cyano group : Strongly electron-withdrawing, meta-directing. May complicate nucleophilic additions unless activated by Lewis acids (e.g., AlCl₃) .
- Amino group : Prone to oxidation; protect with acetyl or Boc groups during harsh reactions. Use reductive amination for coupling with carbonyl-containing moieties .
What methodologies are recommended for analyzing biological activity of this compound derivatives?
Q. Advanced
- Receptor binding assays : Screen against targets like dopamine D2 or serotonin 5-HT3 receptors (IC₅₀ determination via radioligand displacement) .
- Solubility optimization : Use DMSO stock solutions (≤10 mM) diluted in assay buffers with 0.1% BSA to prevent aggregation .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
How can regioselectivity challenges in electrophilic substitutions be addressed?
Q. Advanced
- Directing group strategy : Temporarily introduce removable groups (e.g., sulfonic acid) to steer electrophiles to desired positions .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity by fine-tuning temperature (80–150°C) and pressure .
What are the implications of the cyano group in pharmacological applications?
Advanced
The cyano group enhances metabolic stability by resisting Phase I oxidation. However, it may reduce solubility; counterbalance with hydrophilic prodrug strategies (e.g., esterification of the carboxylic acid) .
How to troubleshoot low yields in catalytic hydrogenation steps?
Q. Advanced
- Catalyst poisoning : Pre-purify intermediates to remove sulfur/phosphorus contaminants.
- Solvent effects : Switch to EtOAc/MeOH mixtures to improve substrate solubility.
- Pressure optimization : Use high-pressure reactors (≥50 psi H₂) for stubborn nitro reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
